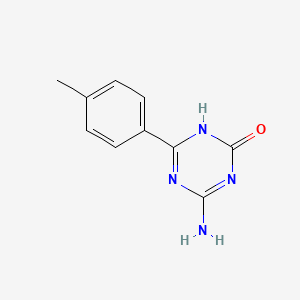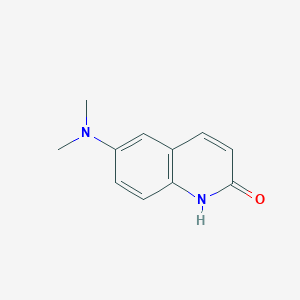
3-(1,3-Thiazol-5-yl)propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Thiazol-5-yl)propanoyl chloride is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-5-yl)propanoyl chloride typically involves the chlorination of 3-(1,3-Thiazol-5-yl)propanoic acid. This reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents under reflux conditions . The reaction proceeds as follows:
3-(1,3-Thiazol-5-yl)propanoic acid+SOCl2→3-(1,3-Thiazol-5-yl)propanoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Thiazol-5-yl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 3-(1,3-Thiazol-5-yl)propanoic acid and hydrochloric acid.
Condensation Reactions: Forms imines or Schiff bases when reacted with primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.
Condensation Reactions: Often performed under reflux conditions with a dehydrating agent to drive the reaction to completion.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Thiazol-5-yl)propanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various thiazole-based compounds with potential biological activities.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential as a building block in the development of new pharmaceuticals, including antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 3-(1,3-Thiazol-5-yl)propanoyl chloride involves its reactivity towards nucleophiles. The compound acts as an acylating agent, transferring its acyl group to nucleophilic sites on target molecules. This reactivity is crucial for its role in the synthesis of various derivatives and its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,3-Thiazol-5-yl)propanoic acid: The parent compound from which 3-(1,3-Thiazol-5-yl)propanoyl chloride is derived.
Thiazole-4-carboxylic acid: Another thiazole derivative with different functional groups and reactivity.
2-Aminothiazole: A thiazole derivative with an amino group at the 2-position, exhibiting different chemical properties and applications.
Uniqueness
This compound is unique due to its acyl chloride functional group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis, enabling the formation of a wide range of derivatives with potential biological and industrial applications .
Eigenschaften
Molekularformel |
C6H6ClNOS |
|---|---|
Molekulargewicht |
175.64 g/mol |
IUPAC-Name |
3-(1,3-thiazol-5-yl)propanoyl chloride |
InChI |
InChI=1S/C6H6ClNOS/c7-6(9)2-1-5-3-8-4-10-5/h3-4H,1-2H2 |
InChI-Schlüssel |
UQUKLGAJGWYPKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=N1)CCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


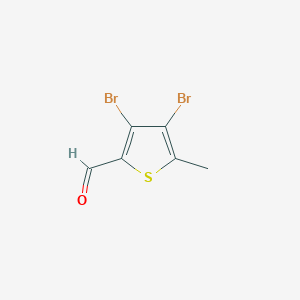

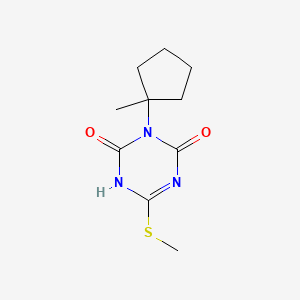
![7-Bromo-2-isopropylbenzo[d]thiazole](/img/structure/B13137107.png)
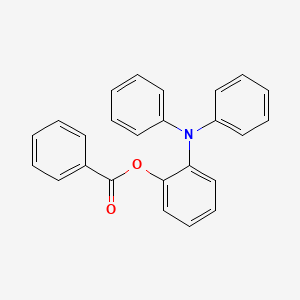

![9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-](/img/structure/B13137132.png)


![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)
